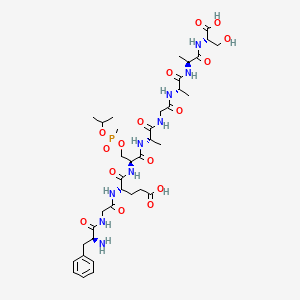
IMPA-Nonapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMPA-Nonapeptide is a synthetic peptide compound with the molecular formula C37H58N9O16P and a molecular weight of 915.881 g/mol It is a nonapeptide, meaning it consists of nine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
IMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
IMPA-Nonapeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based products, including cosmetics and pharmaceuticals
Wirkmechanismus
The mechanism of action of IMPA-Nonapeptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
IMPA-Nonapeptide can be compared with other nonapeptides, such as those derived from elastin. These peptides share similar structural features but may differ in their biological activities and applications. For example, elastin-derived nonapeptides are known for their role in regulating biological processes like cancer progression and angiogenesis .
List of Similar Compounds
- AGIPGLGVG
- VGVPGLGVG
- AGVPGLGVG
- AGVPGFGAG
This compound stands out due to its specific sequence and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C37H58N9O16P |
|---|---|
Molekulargewicht |
915.9 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[methyl(propan-2-yloxy)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N9O16P/c1-19(2)62-63(6,60)61-18-27(46-35(56)25(12-13-30(50)51)44-29(49)16-40-34(55)24(38)14-23-10-8-7-9-11-23)36(57)43-20(3)31(52)39-15-28(48)41-21(4)32(53)42-22(5)33(54)45-26(17-47)37(58)59/h7-11,19-22,24-27,47H,12-18,38H2,1-6H3,(H,39,52)(H,40,55)(H,41,48)(H,42,53)(H,43,57)(H,44,49)(H,45,54)(H,46,56)(H,50,51)(H,58,59)/t20-,21-,22-,24-,25-,26-,27-,63?/m0/s1 |
InChI-Schlüssel |
ZIJNGGIOGFHIHL-ZQUUTFHYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)OP(=O)(C)OCC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)




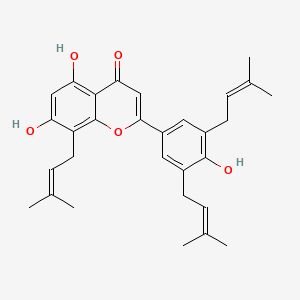
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)

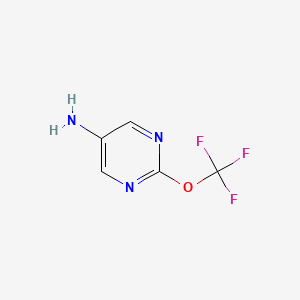
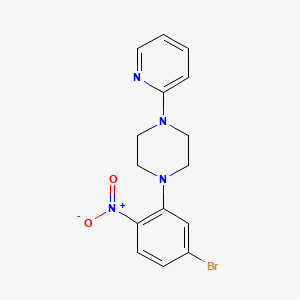
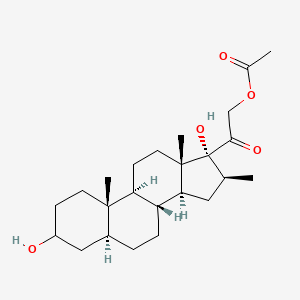
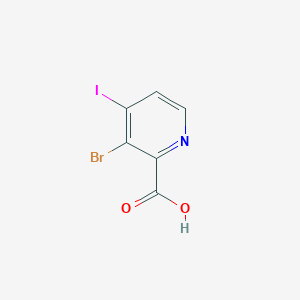
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
